molecular formula C15H21NO3S B1320567 Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate CAS No. 924868-90-6

Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate

Cat. No.: B1320567
CAS No.: 924868-90-6
M. Wt: 295.4 g/mol
InChI Key: GVQLWTWCSMAPBL-UHFFFAOYSA-N
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Description

Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate is a piperidine-based compound featuring a thienyl-substituted oxoethyl group at the 1-position and an ethoxycarbonyl moiety at the 4-position.

Properties

IUPAC Name

ethyl 1-(1-oxo-1-thiophen-2-ylpropan-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-3-19-15(18)12-6-8-16(9-7-12)11(2)14(17)13-5-4-10-20-13/h4-5,10-12H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQLWTWCSMAPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594733
Record name Ethyl 1-[1-oxo-1-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924868-90-6
Record name Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[1-oxo-1-(thiophen-2-yl)propan-2-yl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Piperidine Derivatives

A key step is the acylation of the piperidine nitrogen with a 1-methyl-2-oxo-2-(2-thienyl)ethyl moiety. This is typically achieved by reacting a piperidinecarboxylate intermediate with an appropriate acylating agent such as an acid anhydride or acyl chloride derived from 2-thiophenecarboxylic acid derivatives.

  • For example, refluxing a mixture of methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate with propanoic acid anhydride for several hours leads to N-acylation.
  • After reaction completion, the mixture is cooled, poured into water, alkalized with ammonium hydroxide, and the product is extracted with an organic solvent like trichloromethane.
  • The crude product is purified by column chromatography using silica gel and a mixture of trichloromethane and methanol as eluents.

Esterification and Salt Formation

The ethyl ester at the 4-position is introduced either by direct esterification of the carboxylic acid or by using ethyl ester derivatives of piperidinecarboxylic acid as starting materials.

  • The ester can be formed by reacting the acid intermediate with ethyl chloroformate in the presence of a base such as triethylamine at low temperature, followed by workup and crystallization.
  • The product is often isolated as a salt (e.g., hydrochloride or ethanedioate salt) to improve crystallinity and purity. Crystallization from solvents like 2-propanol or mixtures with methyl ethyl ketone is common.

Hydrogenation and Reduction Steps

In some synthetic routes, hydrogenation over palladium-on-charcoal catalysts is used to reduce intermediates or remove protecting groups.

  • For example, hydrogenation of methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate in acetic acid at room temperature under normal pressure yields the corresponding reduced product after filtration and evaporation.

Reaction Conditions and Yields

The reaction conditions are carefully controlled to optimize yield and purity:

Step Reagents/Conditions Temperature Time Yield (%) Notes
N-Acylation Propanoic acid anhydride, reflux ~100 °C 6 hours Not specified Followed by alkalization and extraction
Esterification Ethyl chloroformate, triethylamine, low temp 0-5 °C 2 hours 77% Crystallization from toluene
Hydrogenation Pd/C catalyst, acetic acid, room temp, H2 atmosphere Room temperature Several hours Not specified Catalyst filtration and evaporation
Purification Column chromatography (silica gel), crystallization Ambient to reflux Variable - Use of trichloromethane/methanol eluents

Alternative Solvent Systems and Bases

  • Potassium carbonate in polar aprotic solvents like N-methylpyrrolidone or dimethyl sulfoxide has been used for related esterification and substitution reactions, achieving yields above 90% in some cases.
  • Reflux in xylene or toluene is common for crystallization and purification steps.

Summary Table of Preparation Steps

Preparation Stage Reagents/Conditions Purpose Outcome/Notes
Piperidinecarboxylate synthesis Starting from piperidine derivatives Core structure formation Provides 4-piperidinecarboxylate base
N-Acylation Acid anhydride (e.g., propanoic acid anhydride), reflux Introduce keto-thienyl substituent High selectivity for N-acylation
Esterification Ethyl chloroformate, triethylamine, low temp Formation of ethyl ester Good yield, crystallizable product
Hydrogenation (optional) Pd/C catalyst, acetic acid, H2 atmosphere Reduction of intermediates Clean conversion, catalyst removal
Purification Chromatography, crystallization Product isolation and purification High purity product

Research Findings and Considerations

  • The acylation step is critical and requires careful control of temperature and stoichiometry to avoid over-acylation or side reactions.
  • Use of ammonium hydroxide for alkalization after reaction quenching facilitates extraction and purification.
  • Crystallization from appropriate solvents enhances product purity and yield.
  • Hydrogenation steps are mild and efficient for removing protecting groups or reducing intermediates without affecting sensitive functional groups.
  • Polar aprotic solvents and bases like potassium carbonate improve reaction rates and yields in esterification and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate is widely used in scientific research due to its versatile chemical properties. Some applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate - C16H21NO4S ~323.4 Thienyl, methyl, oxoethyl
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate 1838-39-7 C12H21NO4 243.3 Ethoxy-oxoethyl
Ethyl 1-(2-bromoacetyl)-4-piperidinecarboxylate 102302-12-5 C10H16BrNO3 278.14 Bromoacetyl
Ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-tetrahydro-1(2H)-pyrazinecarboxylate - C14H20N2O4S 312.4 Pyrazine ring, thienyl

Key Observations :

  • Thienyl vs. Ethoxy-oxoethyl : The thienyl group in the target compound increases molecular weight and lipophilicity compared to Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 1838-39-7) . This may enhance membrane permeability but reduce aqueous solubility.
  • Bromoacetyl Substitution : Ethyl 1-(2-bromoacetyl)-4-piperidinecarboxylate (CAS 102302-12-5) introduces a reactive bromine atom, enabling nucleophilic substitution reactions, unlike the thienyl analog .

Biological Activity

Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate, with the CAS number 924868-90-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and includes a thienyl moiety that may enhance its biological interactions.

  • Molecular Formula : C₁₅H₂₁NO₃S
  • Molar Mass : 295.4 g/mol
  • Hazard Classification : Irritant (Xi)
PropertyValue
CAS Number924868-90-6
Molecular FormulaC₁₅H₂₁NO₃S
Molar Mass295.4 g/mol
Hazard ClassificationIrritant (Xi)

Research indicates that compounds containing a piperidine structure can exhibit various biological activities, including analgesic, anti-inflammatory, and potential neuroprotective effects. This compound may interact with multiple biological pathways due to its unique structure.

  • Opioid Receptor Interaction : The piperidine ring is often associated with opioid activity. Compounds with similar structures have been shown to bind to mu-opioid receptors, potentially leading to analgesic effects.
  • CNS Activity : The incorporation of thienyl groups may influence the lipophilicity of the compound, enhancing its ability to cross the blood-brain barrier and exert central nervous system effects.

Analgesic Properties

A study examining the analgesic properties of piperidine derivatives found that modifications to the piperidine ring could significantly enhance potency and selectivity for opioid receptors. Similar derivatives have shown promising results in preclinical models for pain management .

Toxicology Studies

Toxicological assessments indicate that while this compound is classified as an irritant, further studies are necessary to evaluate its safety profile in vivo. The irritant classification suggests caution in handling and potential side effects in therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its viability as a therapeutic agent. Preliminary investigations into similar compounds have indicated:

  • Absorption : High oral bioavailability has been noted in related piperidine derivatives.
  • Metabolism : Metabolic pathways typically involve cytochrome P450 enzymes, which could influence efficacy and toxicity.
  • Excretion : Renal excretion is expected based on the molecular structure.

Research Opportunities

Given the structural characteristics of this compound, future research could focus on:

  • In Vivo Efficacy Studies : Conducting animal studies to assess pain relief efficacy and side effects.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the thienyl or piperidine components affect biological activity.

Q & A

Q. What advanced analytical techniques are used to quantify trace impurities in bulk samples?

  • Methodology :
  • LC-HRMS : Detect impurities at <0.1% levels using a Q-Exactive Orbitrap.
  • NMR Relaxation Editing : Suppress major compound signals to enhance impurity visibility .

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